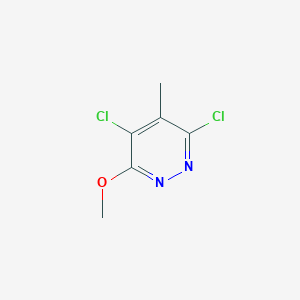
2-(Dimethylamino)-1-hydroxyethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-1-hydroxyethanesulfonic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-1-hydroxyethanesulfonic acid typically involves the reaction of dimethylamine with ethylene oxide followed by sulfonation. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of specialized reactors and purification techniques to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dimethylamino)-1-hydroxyethanesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-1-hydroxyethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate cellular processes and enzyme activities.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
2-(Dimethylamino)-1-hydroxyethanesulfonic acid is compared with other similar compounds such as 2-(Dimethylamino)ethanol and 2-(Diethylamino)ethanol. While these compounds share structural similarities, this compound is unique due to its sulfonic acid group, which imparts different chemical properties and applications.
Comparación Con Compuestos Similares
2-(Dimethylamino)ethanol
2-(Diethylamino)ethanol
2-(Methylamino)ethanol
2-(2-(Dimethylamino)ethoxy)ethanol
Propiedades
Fórmula molecular |
C4H11NO4S |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C4H11NO4S/c1-5(2)3-4(6)10(7,8)9/h4,6H,3H2,1-2H3,(H,7,8,9) |
Clave InChI |
HQYARNPZNSPDEV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)


![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)




![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)


